(4-Nitropyridin-2-yl)methanol can be sourced from various chemical suppliers and databases, including Advanced ChemBlocks and PubChem, where it is listed with detailed chemical properties and synthesis methods . Its classification falls under nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring.
The synthesis of (4-Nitropyridin-2-yl)methanol typically involves the following methods:
These methods require careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity.
The molecular structure of (4-Nitropyridin-2-yl)methanol features:
The compound's structure can be represented using SMILES notation as O=[N+]([O-])C1=CC(CO)=NC=C1
, indicating the specific arrangement of atoms . The presence of functional groups such as hydroxyl and nitro significantly influences its reactivity and interactions with other molecules.
(4-Nitropyridin-2-yl)methanol participates in several significant chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time.
The mechanism of action for (4-Nitropyridin-2-yl)methanol primarily revolves around its interactions at the molecular level:
(4-Nitropyridin-2-yl)methanol possesses several notable physical and chemical properties:
The compound has a purity level reported at 97%, indicating high quality for research applications .
(4-Nitropyridin-2-yl)methanol finds applications across various scientific fields:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 84962-75-4
CAS No.: 499-94-5